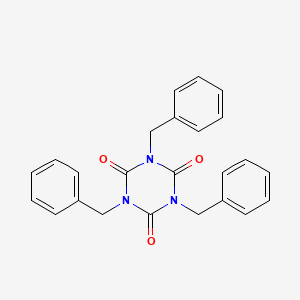

Tribenzyl isocyanurate

Description

Structure

3D Structure

Properties

CAS No. |

606-03-1 |

|---|---|

Molecular Formula |

C24H21N3O3 |

Molecular Weight |

399.4 g/mol |

IUPAC Name |

1,3,5-tribenzyl-1,3,5-triazinane-2,4,6-trione |

InChI |

InChI=1S/C24H21N3O3/c28-22-25(16-19-10-4-1-5-11-19)23(29)27(18-21-14-8-3-9-15-21)24(30)26(22)17-20-12-6-2-7-13-20/h1-15H,16-18H2 |

InChI Key |

PIBKGXNSYQOGKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for Tribenzyl Isocyanurate and Analogues

Alkylation Reactions for Tribenzyl Isocyanurate Synthesis

The synthesis of this compound can be achieved through the direct alkylation of cyanuric acid. This method involves the formation of three N-C bonds on the cyanuric acid ring, using a suitable benzylating agent.

Reaction of Cyanuric Acid with Benzylating Agents

A direct and effective method for synthesizing this compound involves the reaction of cyanuric acid with a benzylating agent, such as benzyl (B1604629) chloride. This process circumvents the need for preparing an intermediate metal salt of cyanuric acid, which was previously considered necessary googleapis.com. The reaction combines three equivalents of the alkylating agent with one mole of cyanuric acid in the presence of a basic acceptor, which neutralizes the acid formed during the reaction googleapis.com. A high-boiling solvent is often preferred to facilitate the reaction, which is typically conducted at atmospheric pressure googleapis.com. The general equation for this reaction using a tertiary amine as the base is as follows:

C₃H₃N₃O₃ (Cyanuric Acid) + 3 C₇H₇Cl (Benzyl Chloride) + 3 R₃N (Tertiary Amine) → C₂₄H₂₁N₃O₃ (this compound) + 3 R₃N·HCl (Amine Hydrochloride Salt)

This approach has also been adapted for the synthesis of analogous structures. For instance, diallyl isocyanurate can be further reacted with allyl chloride to produce triallyl isocyanurate google.com. Similarly, other trisubstituted derivatives of cyanuric acid have been prepared by reacting cyanuric acid with reagents like epichlorohydrin (B41342) google.com.

Optimization of Reaction Parameters and Yield Enhancement in Alkylation

The efficiency and yield of the alkylation synthesis are highly dependent on the reaction parameters. For complete conversion of cyanuric acid, at least stoichiometric proportions of both the alkylating agent and the base are required googleapis.com. Using less than three equivalents of the benzylating agent results in a lower yield of the desired trialkyl isocyanurate, with the primary products being the fully substituted compound and unreacted cyanuric acid, rather than a mixture of partially alkylated intermediates googleapis.com. An excess of the alkylating agent can be used, potentially acting as a solvent for the reaction mixture googleapis.com.

The choice of base is critical; tertiary amines are commonly employed to accept the acid generated during alkylation googleapis.com. The reaction temperature is another key variable, influenced by the reactivity of the alkylating agent. Generally, final reaction temperatures are above 150°C, often falling within the 160-180°C range, to achieve a practical reaction rate googleapis.com. For the synthesis of analogues, specific catalysts can enhance the reaction. For example, the synthesis of triallyl isocyanurate from diallyl isocyanurate and allyl chloride can be facilitated by the presence of a copper catalyst, such as cuprous chloride google.com.

Table 1: Key Parameters for Optimization of Cyanuric Acid Alkylation This table is generated based on principles described in the cited literature.

| Parameter | Condition | Expected Outcome on Yield | Source |

|---|---|---|---|

| Reactant Stoichiometry | Molar ratio of Cyanuric Acid:Alkylating Agent:Base is 1:3:3 | Maximizes conversion and yield | googleapis.com |

| Less than 3 equivalents of alkylating agent or base | Lowers the yield of the tri-substituted product | googleapis.com | |

| Temperature | 160-180 °C | Ensures a suitable reaction rate for less reactive alkylating agents | googleapis.com |

| Base | Use of a tertiary amine (e.g., triethylamine) | Effectively neutralizes the acid by-product | googleapis.com |

| Catalyst (for analogues) | Presence of cuprous ions for allyl isocyanurate synthesis | Promotes the formation of the tri-substituted product | google.com |

Cyclotrimerization Approaches to Isocyanurate Scaffolds

An alternative and widely utilized strategy for forming the isocyanurate ring is the cyclotrimerization of isocyanate monomers. This atom-economical process is the most common industrial route to polyisocyanurates and can be precisely controlled to yield discrete molecules like this compound from benzyl isocyanate rsc.orgwikipedia.org. The success of this method relies heavily on the use of an effective catalyst.

Catalytic Trimerization of Isocyanates

The cyclotrimerization of isocyanates is a highly exothermic process that can be initiated by a variety of catalysts rsc.org. The reaction involves the cyclic addition of three isocyanate molecules to form the stable 1,3,5-triazine-2,4,6-trione ring system. A broad spectrum of catalysts has been developed, which are generally categorized as Lewis basic catalysts or metal-containing catalysts tue.nl. The choice of catalyst influences reaction conditions, rate, and selectivity tue.nl.

Tertiary amines are well-known catalysts for the trimerization of aromatic isocyanates google.com. The reaction mechanism involves nucleophilic attack by the amine on the isocyanate's carbonyl carbon. However, catalysis by tertiary amines alone can be slow, often requiring elevated temperatures and long reaction times to achieve low yields google.com. The reaction rate is generally proportional to the catalyst concentration, but an induction period is often observed researchgate.net. Studies have shown that stronger nucleophilic amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), lead to faster trimerization rates compared to less nucleophilic amines like N,N-dimethylbenzylamine (BDMA) umich.edu. To overcome the limitations of using a single tertiary amine, co-catalysts can be employed to create a more efficient catalytic system google.com. Furthermore, acid/base conjugate systems, such as those derived from 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been shown to be highly active, providing excellent yields of isocyanurates from substrates like benzyl isocyanate in short timeframes researchgate.netlookchem.com.

A diverse array of organometallic and metal-based compounds are effective catalysts for isocyanate cyclotrimerization tue.nl. These catalysts often function as Lewis acids, activating the isocyanate group poliuretanos.com.br. Common examples include organotin compounds like stannous octoate and dibutyltin (B87310) dilaurate (DBTL), which are widely used in polyurethane chemistry poliuretanos.com.br. Other metal-based systems employ lead, phosphines, or inorganic salts rsc.orgresearchgate.net.

Recent advancements have identified highly active and selective catalysts. For example, specific aluminum alkoxide complexes have demonstrated remarkable efficacy, catalyzing the trimerization of both alkyl and aryl isocyanates under mild conditions with nearly quantitative conversion rsc.org. These catalysts are often selective, yielding the cyclotrimer with minimal side products researchgate.net. The mechanism is proposed to proceed through a repeated coordination-insertion pathway rsc.org. The effectiveness of various catalytic systems highlights the versatility of this approach for synthesizing isocyanurate structures.

Table 2: Comparison of Catalyst Classes for Isocyanate Cyclotrimerization This table summarizes findings from multiple sources to provide a comparative overview.

| Catalyst Class | Examples | General Characteristics | Source |

|---|---|---|---|

| Tertiary Amines | Triethylamine (B128534), DABCO, BDMA | Well-known but can be slow and require high temperatures; rate dependent on amine nucleophilicity. | google.comresearchgate.netumich.edu |

| Acid/Base Conjugates | [HTBD][OAc] | Highly active system, provides excellent yields in seconds, even under bulk conditions. | researchgate.netlookchem.com |

| Organotin Compounds | Stannous octoate, Dibutyltin dilaurate (DBTL) | Popular in polyurethane systems; act as Lewis acids. | poliuretanos.com.br |

| Organoaluminum Complexes | [Al(Salpy)(OBn)] | Highly active and selective under mild conditions for a wide range of isocyanates. | rsc.org |

| Other Metal Systems | Potassium acetate (B1210297), Cesium fluoride (B91410), Organolead compounds | Includes alkali metal salts and other main group metals; activity and conditions vary widely. | researchgate.netresearchgate.netgoogleapis.com |

High-Pressure Synthesis Methodologies for Isocyanurates

The application of high pressure has been shown to significantly accelerate the trimerization of isocyanates, leading to the formation of isocyanurates in high yields. oup.comoup.com This methodology is particularly effective for aryl and normal alkyl isocyanates. oup.com Research on the trimerization of phenyl isocyanate, a close analogue to benzyl isocyanate, demonstrates that high pressure can facilitate nearly quantitative conversion to triphenyl isocyanurate. oup.com

The reaction is typically performed in a solvent like benzene (B151609) with a catalyst, such as triethylamine. oup.com The efficiency of the conversion is dependent on several factors, including the pressure, temperature, and choice of catalyst. oup.com For instance, the trimerization of phenyl isocyanate shows a dramatic increase in yield when pressure is applied, jumping from 0% at atmospheric pressure (0.1 MPa) to 78% at 800 MPa at 40°C. oup.com Increasing the temperature under high pressure can further drive the reaction to completion. oup.com However, this method is less effective for isocyanates with bulky alkyl groups, which may fail to trimerize even under pressures as high as 800 MPa. oup.comoup.com

Table 1: Effect of Pressure and Temperature on the Trimerization of Phenyl Isocyanate Data sourced from a study by Taguchi et al. oup.com Reaction conditions: Phenyl isocyanate (5 mmol), benzene (3 ml), triethylamine (Et₃N) catalyst, reaction time 20 hours.

| Run | Pressure (MPa) | Temperature (°C) | Catalyst (mmol) | Trimer Yield (%) |

| 1 | 0.1 | 40 | 0.50 | 0 |

| 2 | 500 | 40 | 0.50 | 75 |

| 3 | 800 | 40 | 0.50 | 78 |

| 4 | 0.1 | 100 | 0.05 | 0 |

| 5 | 800 | 70 | 0.05 | 65 |

| 6 | 800 | 100 | 0.05 | 100 |

Generation of Isocyanates via Curtius Rearrangement Precursors to Facilitate Trimerization

The Curtius rearrangement is a versatile and widely used reaction in organic synthesis for converting carboxylic acids into isocyanates. nih.govnih.gov The process involves the thermal decomposition of an acyl azide (B81097), which is typically derived from a carboxylic acid, to yield an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This method is noted for its tolerance of a wide variety of functional groups and its mild reaction conditions. nih.govnih.gov

The isocyanate generated through the Curtius rearrangement is a key intermediate that can be trapped with various nucleophiles to form amines, carbamates, or ureas. nih.gov In the context of synthesizing this compound, phenylacetic acid (a precursor to the benzyl group) would first be converted to its corresponding acyl azide. This acyl azide then undergoes the Curtius rearrangement upon heating to form benzyl isocyanate. masterorganicchemistry.com The in situ generated benzyl isocyanate can then undergo cyclotrimerization to yield the desired this compound. acs.orgscribd.com This approach is particularly useful when the required isocyanate is not commercially available or is unstable. univ-rennes.fr

The key advantage of using the Curtius rearrangement is that it provides a pathway to the isocyanate precursor under conditions that can be controlled to facilitate the subsequent trimerization step. masterorganicchemistry.com

Solid-Phase Synthesis Techniques for Substituted Triazinetriones

Solid-phase synthesis offers a powerful strategy for the preparation of substituted 1,3,5-triazine-2,4,6-triones, allowing for the construction of molecular libraries and simplifying the purification process. google.comd-nb.info This technique involves attaching a starting material to an insoluble polymer resin, carrying out a series of reactions on the resin-bound substrate, and finally cleaving the desired product from the support. d-nb.info

A general method for the solid-phase synthesis of 1,3,5-trisubstituted-1,3,5-triazine-2,4,6-triones has been described, which can be adapted for this compound. google.com The process typically proceeds through the following steps:

Table 2: General Steps for Solid-Phase Synthesis of Trisubstituted Triazinetriones Based on the methodology described in U.S. Patent 6,861,523 B2. google.com

| Step | Description |

| 1. Resin Functionalization | An amino acid is reversibly bound to a solid-phase resin support. The amino acid provides the first substituent (R¹) for the triazinetrione ring. |

| 2. Urea (B33335) Formation | The free amino group of the resin-bound amino acid is reacted with an isocyanate (R²-NCO) to form a resin-bound urea. |

| 3. Cyclization | The resin-bound urea is treated with chlorocarbonyl isocyanate. This reaction leads to the formation of a 1,3-disubstituted-1,3,5-triazine-2,4,6-trione, which remains attached to the solid support. |

| 4. Alkylation | The N-5 position of the resin-bound disubstituted triazinetrione is selectively alkylated using an appropriate alkylating agent to introduce the third substituent (R³). |

| 5. Cleavage | The final trisubstituted triazinetrione product is cleaved from the solid support, yielding the product in good purity. |

This method allows for the systematic variation of the three substituents on the triazinetrione ring by using different amino acids, isocyanates, and alkylating agents in the respective steps, making it highly suitable for combinatorial chemistry. google.com

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of synthetic methodology for preparing this compound and its analogues depends on factors such as desired scale, purity requirements, available equipment, and the need for structural diversity. Each of the described methods presents a unique profile of efficiency, selectivity, and practicality.

High-Pressure Synthesis: This method is highly efficient for specific substrates, capable of driving reactions to quantitative yields where other methods fail. oup.com Its primary advantage is the high conversion rate for simple aryl and n-alkyl isocyanates. oup.com However, its selectivity is limited, as it is generally unsuitable for sterically hindered isocyanates. oup.com The major drawback is the requirement for specialized high-pressure reactors, which limits its accessibility for standard laboratory synthesis.

Curtius Rearrangement: This approach offers high versatility and is applicable to a wide range of carboxylic acid precursors, tolerating many functional groups. nih.govnih.gov It provides excellent control for generating the isocyanate intermediate, which can be crucial for unstable isocyanates like benzyl isocyanate. The reaction often proceeds under mild conditions. nih.gov A significant consideration is the use of acyl azides, which can be thermally sensitive and potentially explosive, requiring careful handling. illinoisstate.edu

Reaction Mechanisms and Chemical Transformations of Tribenzyl Isocyanurate

Mechanistic Pathways of Isocyanate Trimerization to Isocyanurates

The formation of the isocyanurate ring occurs through a cyclotrimerization reaction of three isocyanate molecules. In the case of tribenzyl isocyanurate, this involves the catalyzed reaction of three molecules of benzyl (B1604629) isocyanate. This process is a well-known method for creating highly stable, cross-linked structures in polymer chemistry. researchgate.netsapub.org The reaction proceeds through a step-wise addition mechanism, typically initiated by a potent nucleophile. sapub.org

The cyclotrimerization of isocyanates is generally accepted to proceed via an anionic polymerization mechanism. researchgate.net The process is initiated by a nucleophilic attack on the electrophilic carbon atom of the isocyanate group (R-N=C=O). sapub.orgnih.gov This initiation step forms a reactive anionic intermediate.

The key steps in the mechanism are:

Initiation : A nucleophilic catalyst (Nu⁻) attacks the carbonyl carbon of an isocyanate molecule, forming a nucleophilic anionic intermediate.

Propagation : This anionic intermediate then attacks a second isocyanate molecule, forming a larger linear intermediate. This process repeats with a third isocyanate molecule, creating a linear trimer anion.

Cyclization : The linear trimer anion undergoes an intramolecular cyclization, where the anionic nitrogen attacks the carbonyl carbon at the other end of the chain. This "back-biting" step forms the stable, six-membered isocyanurate ring and regenerates the catalyst.

Throughout this process, several transient intermediates are formed. In reactions involving alcohols, intermediates such as carbamates and allophanates can be detected. wikipedia.org However, in the direct trimerization of an isocyanate like benzyl isocyanate, the primary intermediates are the growing anionic chains. Studies have identified that in some systems, particularly those using carboxylate catalysts, the initial catalyst is a "pre-catalyst" that reacts to form a deprotonated amide, which then serves as the true active catalyst in the cycle. mt.com

Catalysis is essential for the controlled and efficient trimerization of isocyanates. A wide variety of catalysts can be employed, with their primary role being the initiation of the anionic polymerization chain. The choice of catalyst significantly influences the reaction rate and the selectivity towards isocyanurate formation over other side reactions, such as dimerization to form uretdiones. researchgate.net

The catalytic activity generally depends on the nucleophilicity of the catalyst. Common catalytic species include:

Tertiary Amines : These act as Lewis bases to activate the isocyanate group.

Quaternary Ammonium (B1175870) Salts : Salts like quaternary ammonium carboxylates are effective catalysts. mt.com

Carboxylate Salts : Alkali metal carboxylates, such as potassium acetate (B1210297) and potassium octoate, are widely used. wikipedia.org Studies have shown these are often pre-catalysts, reacting with the isocyanate to form a more potent deprotonated amide species that drives the reaction. mt.com

Organometallic Compounds : Certain tin compounds and other organometallic salts are known to catalyze the reaction.

The table below summarizes various catalytic species used in isocyanate trimerization.

| Catalyst Class | Specific Examples | Notes |

|---|---|---|

| Tertiary Amines | Triethylamine (B128534), 1,4-diazabicyclo[2.2.2]octane (DABCO) | Commonly used in polyurethane chemistry. |

| Quaternary Ammonium Salts | N-hydroxyalkyl quaternary ammonium carboxylates, Tetrabutylammonium fluoride (B91410) (TBAF) | Often exhibit high catalytic activity. mt.com |

| Carboxylate Salts | Potassium Acetate, Potassium 2-Ethylhexanoate (Potassium Octoate) | Widely used industrially; often act as pre-catalysts. wikipedia.orgmt.com |

| Organometallic Salts | Dibutyltin (B87310) dilaurate, Tin(II) compounds | Effective for both urethane (B1682113) and isocyanurate formation. |

| Other Nucleophiles | Sodium p-toluenesulfinate, Phosphines | Can be highly selective for trimerization. acs.org |

The kinetics of isocyanate cyclotrimerization are complex and highly dependent on the catalyst, solvent, and isocyanate structure. Kinetic studies are crucial for controlling the reaction to achieve desired product yields and material properties.

The relative rates of competing reactions are critical. In systems where urethane formation is possible (i.e., in the presence of alcohols), the rate constants for carbamate (B1207046) formation (k₁), allophanate (B1242929) formation (k₂), and isocyanurate formation (k₃) are key parameters. With catalysts like tertiary amines, typically k₁ > k₂ and k₃, favoring urethane production. However, with stronger anionic catalysts like carboxylates, the relationship is often k₁ < k₂ ≈ k₃, which strongly favors the formation of the isocyanurate ring, especially at high isocyanate-to-alcohol ratios. wikipedia.org

Reactivity of the Isocyanurate Ring System in this compound

The 1,3,5-triazine-2,4,6-trione core of this compound is a thermodynamically stable heterocyclic system. researchgate.net This high stability is a defining characteristic of isocyanurate-based materials, contributing to their enhanced thermal properties compared to linear polyurethane analogues.

Studies on model N-substituted isocyanurates have demonstrated that the thermal stability of the isocyanurate ring is significantly higher than that of related structures like carbamate (urethane) and oxazolidone groups. acs.org The activation energy for the thermal dissociation of the isocyanurate ring is considerably higher than for the other linkages. acs.org

The primary mode of thermal decomposition for the isocyanurate ring at elevated temperatures (typically above 400°C) is a retro-cyclotrimerization reaction. researchgate.net This process involves the cleavage of the ring to regenerate three molecules of the starting isocyanate. researchgate.net In the case of this compound, this would yield benzyl isocyanate. These regenerated isocyanate groups can then undergo further reactions, such as decarboxylation to form carbodiimides or reactions with trace water to form ureas. researchgate.net The thermal stability can also be influenced by the nature of the substituents on the nitrogen atoms due to steric and electronic effects. researchgate.netrsc.org

While highly resistant to thermal degradation, the isocyanurate ring can be susceptible to hydrolysis under certain conditions, although it is generally more stable than many other functional groups. nih.gov The cleavage of the ring by water would ultimately lead to the formation of the corresponding primary amine (benzylamine) and carbon dioxide.

| Functional Group | Relative Thermal Stability | Decomposition Onset Temperature (°C) | Primary Decomposition Products |

|---|---|---|---|

| Carbamate (Urethane) | Low | ~200 | Isocyanate + Alcohol |

| Oxazolidone | Medium | >250 | CO₂, Aniline, Phenol (B47542), etc. acs.org |

| Isocyanurate | High | >350 - 400 | Isocyanate (via retro-cyclotrimerization) researchgate.netresearchgate.net |

Post-Synthetic Modifications and Functionalization Reactions of Isocyanurates

Post-synthetic modification (PSM) involves the chemical alteration of a pre-formed molecule or material. Due to the high thermodynamic stability of the isocyanurate ring, PSM directly on the heterocyclic core is challenging without resorting to harsh conditions that would cause decomposition. researchgate.netacs.org Therefore, functionalization strategies typically focus on modifying the substituents attached to the nitrogen atoms.

For this compound, the most viable sites for post-synthetic modification are the three benzyl groups. A potential chemical transformation is the cleavage of the N-benzyl bond. This reaction is analogous to the well-established deprotection of benzyl ethers in organic synthesis. Catalytic hydrogenolysis, typically using a palladium catalyst (Pd/C) and a hydrogen source, is a standard method for cleaving benzyl-heteroatom bonds. organic-chemistry.org Applying this method to this compound would be expected to cleave the N-C bonds, yielding cyanuric acid and toluene (B28343).

The rate of such a debenzylation reaction can be significantly influenced by the electronic properties of the aromatic ring. semanticscholar.org Electron-donating substituents on the phenyl ring accelerate the cleavage, while electron-withdrawing groups retard it, suggesting the development of a partial positive charge on the benzylic carbon during the transition state. semanticscholar.org While this represents a decomposition of the this compound molecule rather than functionalization, it is a key chemical transformation. Introducing other functional groups onto the phenyl rings of the benzyl substituents via reactions like electrophilic aromatic substitution is theoretically possible, but would require careful selection of reaction conditions to avoid degradation of the central isocyanurate ring.

Advanced Spectroscopic Characterization and Structural Elucidation of Tribenzyl Isocyanurate

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. These methods are complementary and offer a detailed "fingerprint" of the molecule.

Infrared (IR) spectroscopy is an effective tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations. nih.govacs.org The IR spectrum of Tribenzyl isocyanurate is expected to be dominated by absorptions from the carbonyl groups of the isocyanurate ring and vibrations from the benzyl (B1604629) substituents.

Key expected absorption bands include:

C=O Stretching: The most intense bands in the spectrum are expected to be from the carbonyl (C=O) stretching vibrations of the isocyanurate ring. Due to the cyclic structure and the presence of three coupled carbonyl groups, these absorptions may appear as one or two strong bands in the region of 1670-1720 cm⁻¹. For comparison, the related molecule Triallyl isocyanurate shows a strong C=O absorption. nih.gov

C-N Stretching: Vibrations associated with the C-N bonds of the isocyanurate ring typically appear in the 1400-1480 cm⁻¹ region.

Aromatic C-H and C=C Stretching: The benzyl groups will give rise to several characteristic bands. Aromatic C-H stretching vibrations are expected to appear as weak to medium bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). Aromatic C=C ring stretching vibrations will produce bands of variable intensity in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂-) groups will show symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the monosubstituted benzene (B151609) rings are expected in the 690-770 cm⁻¹ region, often appearing as two distinct bands.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3030 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850 - 2960 | Medium |

| C=O (Isocyanurate) | Stretching | 1670 - 1720 | Strong |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium to Weak |

| C-N (Isocyanurate) | Stretching | 1400 - 1480 | Medium |

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. It detects molecular vibrations that result in a change in the polarizability of the molecule. nih.gov

For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum.

Ring Breathing Modes: The symmetric "breathing" mode of the isocyanurate ring is expected to be a strong and sharp band in the Raman spectrum, typically appearing in the lower frequency region. The phenyl rings also exhibit characteristic ring breathing modes, with a particularly strong band often observed around 1000 cm⁻¹.

C=O Vibrations: While strong in the IR, the carbonyl stretching vibrations will also be present in the Raman spectrum, although their relative intensity may differ.

Symmetric C-H Stretching: The symmetric stretching of the aromatic and aliphatic C-H bonds will also be visible.

A complete vibrational analysis often involves combining data from both IR and Raman spectroscopy with computational calculations to assign all the normal modes of vibration. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of molecules by analyzing their mass-to-charge ratio (m/z) after ionization. For this compound (C₂₄H₂₁N₃O₃), which has a monoisotopic mass of approximately 399.158 g/mol , mass spectrometry provides definitive confirmation of its molecular formula and offers deep insights into its structural stability and fragmentation pathways. epa.gov The choice of ionization technique is critical, as it dictates the nature and extent of fragmentation observed. Softer ionization methods like Electrospray Ionization (ESI) are used to observe the intact molecule, while energetic methods like Electron Ionization (EI) are employed to induce fragmentation and reveal the underlying structure.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing compounds like this compound without causing significant fragmentation. nih.gov This method allows for the accurate determination of the molecular weight of the intact molecule. In ESI-MS, the analyte is dissolved in a polar solvent and sprayed through a heated capillary at a high potential, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions, such as the protonated molecule [M+H]⁺ or adducts like the sodiated molecule [M+Na]⁺, are expelled into the gas phase for mass analysis.

For this compound, an ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule at an m/z value of approximately 400.165.

Table 1: Expected ESI-MS Adducts of this compound

| Ion Species | Formula | Approximate m/z |

|---|---|---|

| Protonated Molecule [M+H]⁺ | [C₂₄H₂₂N₃O₃]⁺ | 400.17 |

| Sodiated Adduct [M+Na]⁺ | [C₂₄H₂₁N₃O₃Na]⁺ | 422.15 |

| Potassiated Adduct [M+K]⁺ | [C₂₄H₂₁N₃O₃K]⁺ | 438.12 |

While ESI is a soft technique, fragmentation can be induced in the collision cell of the mass spectrometer in a process known as collision-induced dissociation (CID) or tandem mass spectrometry (MS/MS). The fragmentation of this compound is expected to be influenced by the stability of the benzyl group. Studies on analogous compounds, such as 2,4,6-tris(benzylamino)-1,3,5-triazine, reveal characteristic fragmentation patterns involving interactions between the benzyl groups. nih.gov A key fragmentation pathway for protonated this compound would likely involve the loss of a neutral toluene (B28343) molecule (C₇H₈, 92 Da) or a benzyl radical (C₇H₇, 91 Da). Another significant fragmentation process could be the cleavage of the bond between the benzyl group's methylene carbon and the nitrogen atom of the isocyanurate ring, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) is a powerful combination for separating volatile compounds and obtaining detailed structural information through characteristic fragmentation patterns. In this technique, the sample is first vaporized and separated based on its boiling point and affinity for the GC column. As the separated components elute from the column, they enter the ion source of the mass spectrometer, where they are bombarded with high-energy electrons (typically 70 eV). researchgate.net This energetic process leads to extensive and reproducible fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.

The EI mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺˙) at m/z 399, confirming its molecular weight. However, due to the high energy of electron ionization, this peak may be of low abundance. The fragmentation pattern would likely be dominated by ions resulting from the cleavage of the benzyl substituents.

Key expected fragmentation pathways include:

Formation of the Tropylium Ion: The most prominent peak in the spectrum is often the tropylium ion (C₇H₇⁺) at m/z 91, formed by the cleavage and rearrangement of a benzyl group.

Loss of a Benzyl Group: Cleavage of a benzyl group would result in an ion at m/z 308 ([M - C₇H₇]⁺).

Isocyanurate Ring Fragmentation: Subsequent fragmentation of the isocyanurate ring could lead to the formation of ions corresponding to benzyl isocyanate (C₈H₇NO) at m/z 133 or other smaller fragments.

Table 2: Predicted Key Fragments in the GC-EI-MS Spectrum of this compound

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 399 | Molecular Ion [M]⁺˙ | [C₂₄H₂₁N₃O₃]⁺˙ |

| 308 | [M - C₇H₇]⁺ | [C₁₇H₁₄N₃O₃]⁺ |

| 133 | Benzyl isocyanate | [C₈H₇NO]⁺˙ |

| 91 | Tropylium ion | [C₇H₇]⁺ |

X-ray Diffraction Studies for Solid-State Structure Elucidation (Contextual to Isocyanurates)

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystal packing, which are fundamental to understanding the physical and chemical properties of a compound. researchgate.net While a specific crystal structure for this compound is not publicly available, the structural characteristics of the isocyanurate core and related triazine compounds have been extensively studied, providing a strong basis for understanding its solid-state structure. ekb.eg

An XRD analysis of a suitable single crystal of this compound would yield precise data on its crystal system, space group, and unit cell dimensions. For example, a study on 2,4,6-triamino-1,3,5-triazine (melamine) determined that it crystallizes in the monoclinic system with the space group P2₁/c. ekb.eg Similar analysis for this compound would reveal how the benzyl groups are oriented relative to the central ring and how intermolecular forces, such as van der Waals interactions between the phenyl rings, govern the crystal packing.

Table 3: Example of Crystal Data Obtainable from X-ray Diffraction (Hypothetical for this compound based on Melamine (B1676169) Study ekb.eg)

| Parameter | Description | Example Data Type |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | Monoclinic, Orthorhombic, etc. |

| Space Group | The set of symmetry operations for the crystal. | P2₁/c, P-1, etc. |

| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes. | Ångströms (Å) |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | Degrees (°) |

| Volume (V) | The volume of the unit cell. | ų |

| Z | The number of molecules per unit cell. | Integer value |

Theoretical and Computational Investigations of Tribenzyl Isocyanurate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These calculations can predict molecular geometry, electronic distribution, and the energetics of chemical reactions. For molecules like tribenzyl isocyanurate, such studies are crucial for explaining their stability and reactivity. Research into related triaryl-1,3,5-triazinane systems, for which this compound is a parent compound, has utilized these methods to explore their unique characteristics, particularly in the field of non-linear optics (NLO), which is heavily dependent on electronic structure. researchgate.netuohyd.ac.in

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ias.ac.inresearchgate.net It is widely employed to determine optimized geometries, electronic properties, and other molecular characteristics. In the context of isocyanurate derivatives, DFT calculations are used to explore ground state characteristics, including geometric and electronic structures. researchgate.net

Studies on donor-substituted triaryl-1,3,5-triazinanes-2,4,6-triones, which share the same core as this compound, have used DFT to determine key structural parameters. researchgate.net These calculations provide data on bond lengths and angles, which are essential for understanding the molecule's three-dimensional shape and the nature of the bonding within the isocyanurate ring and its substituents.

Table 1: Representative Geometric Parameters for an Isocyanurate Core Derivative (Note: Data is for a related triaryl-1,3,5-triazinane-2,4,6-trione derivative as a representative example of the isocyanurate core.) researchgate.net

| Parameter | Value (Å or °) |

| C-N (ring) | 1.398 Å |

| C=O | 1.206 Å |

| N-C-N (ring angle) | 115.9° |

| C-N-C (ring angle) | 123.8° |

| N-C=O (angle) | 122.0° |

These DFT studies help in validating experimental data, such as those from X-ray crystallography, and provide a deeper understanding of the electronic distribution, including the localization of frontier molecular orbitals (HOMO and LUMO), which are key to predicting reactivity and electronic properties.

The formation of the isocyanurate ring, typically through the cyclotrimerization of isocyanate monomers, is a reaction of significant industrial importance. Computational chemistry provides a means to analyze the reaction pathways and energy barriers associated with this process. Studies have investigated the mechanisms of isocyanate reactions, revealing that they can proceed through different pathways, such as concerted or stepwise mechanisms. researchgate.net

The activation barriers for these reactions can be calculated using various quantum chemical methods. For example, the cyclotrimerization of toluene (B28343) diisocyanate (TDI) has been studied, revealing that a two-step mechanism has significantly lower activation barriers compared to a one-step mechanism. researchgate.net The presence of solvents and catalysts can dramatically reduce these reaction barriers. researchgate.net For instance, the barrier for urethane (B1682113) formation from phenyl isocyanate and methanol (B129727) was found to decrease by over 100 kJ/mol in the presence of nitrogen-containing catalysts.

Table 2: Calculated Activation Barriers for Isocyanate Reactions

| Reaction System | Mechanism/Conditions | Activation Barrier (kcal/mol) | Reference |

| Phenyl Azide (B81097) + Norbornene | 1,3-Dipolar Cycloaddition (M06-2X) | Varies with substituent | uohyd.ac.in |

| GAP + TDI | Urethane/Allophanate (B1242929) Formation | ~10 kcal/mol lower than with IPDI | |

| Nitrone + Isocyanate | Cycloaddition (Gas Phase, M06-2X) | 28.2 kcal/mol | |

| Isocyanate + Alcohol | Urethane Formation (Catalyst-free) | ~28.7 kcal/mol (120.18 kJ/mol) |

These computational analyses are critical for optimizing reaction conditions and designing more efficient catalysts for the synthesis of isocyanurate-based materials.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a picture of a molecule's behavior over time. MD simulations model the movements of atoms and molecules, offering insights into the structural flexibility and conformational preferences of molecules like this compound.

While specific MD simulation studies on this compound are not extensively detailed in the literature, the principles of conformational analysis suggest that the molecule exists as a dynamic ensemble of different conformers. Experimental crystal structure data provides a snapshot of a single, low-energy conformation adopted in the solid state. Computational studies on related substituted imidazolidinones have shown that energy differences between various conformers can be small (e.g., < 2 kcal/mol), suggesting that the benzyl (B1604629) groups may rotate with relative freedom at ambient temperatures.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are increasingly used to predict and interpret spectroscopic data, providing a powerful link between a molecule's structure and its experimental spectrum. Methods like time-dependent density functional theory (TD-DFT) are employed to predict electronic absorption spectra (UV-Vis), while standard DFT calculations can predict vibrational spectra (infrared and Raman). researchgate.net

For isocyanurate derivatives, TD-DFT has been used to investigate their optical properties, which is particularly relevant for understanding their applications as non-linear optical materials. researchgate.net The prediction of spectroscopic properties is not limited to optical spectra. Other properties, such as those measured in mass spectrometry, can also be predicted. For this compound, predicted collision cross-section (CCS) values, which relate to the molecule's shape in the gas phase, have been calculated for various adducts.

Table 3: Predicted Collision Cross Section (CCS) for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 400.16558 | 198.7 |

| [M+Na]⁺ | 422.14752 | 208.0 |

| [M-H]⁻ | 398.15102 | 207.5 |

| [M+NH₄]⁺ | 417.19212 | 204.4 |

| [M+K]⁺ | 438.12146 | 199.8 |

| [M]⁺ | 399.15775 | 200.4 |

Furthermore, computational approaches can simulate vibrational spectra, aiding in the assignment of experimental IR and Raman bands to specific molecular motions. This involves calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. The development of machine learning models is also enhancing the speed and accuracy of spectroscopic predictions, making these computational tools even more valuable for chemical analysis.

Applications in Advanced Materials and Chemical Technologies

Polymer and Materials Science Applications

The versatility of the isocyanurate core allows for its incorporation into various polymer systems, where it can act as a monomer, a cross-linking agent, or a modifying component to achieve desired material properties.

N-substituted isocyanurates serve as versatile monomers in the synthesis of a variety of polymers. google.comscribd.com These monomers can be designed with specific functional groups attached to the nitrogen atoms of the triazine ring, enabling their participation in different polymerization reactions. solubilityofthings.com For instance, isocyanurate-based monomers bearing acrylate (B77674) or methacrylate (B99206) groups can undergo radical polymerization to produce polymers with the isocyanurate moiety in the side chain. researchgate.net The introduction of bulky and rigid structures, such as adamantyl groups, into the side chains of these isocyanurate-based monomers can significantly enhance the thermal stability of the resulting polymers. researchgate.net

Research has demonstrated the synthesis of acrylate and methacrylate monomers containing an isocyanurate core with two adamantyl urethane (B1682113) moieties. researchgate.net The polyacrylate synthesized from these monomers exhibited higher 5% weight loss temperatures (Td5) and glass transition temperatures (Tg) compared to a similar polymer with hexyl urethane moieties, indicating that the rigid adamantane (B196018) core contributes substantially to the polymer's thermal stability. researchgate.net The resulting copolymers also show higher Tg values than homopolymers derived from monomers like n-butyl methacrylate (BMA), making these isocyanurate-based monomers useful for improving the thermal properties of various polymers. researchgate.net

The isocyanurate structure is a key component in the formation of cross-linked polymer networks, which are valued for their high strength and stability. specialchem.com These networks are three-dimensional structures formed by the chemical bonding of polymer chains. specialchem.com The process of creating these networks, known as cross-linking, can be initiated by catalysts or heat and results in thermosetting materials that are more robust and resistant to deformation and chemical degradation. specialchem.com

Isocyanurates can be incorporated into these networks to enhance their properties. For example, highly heat-resistant networked polymers have been developed based on the selective cyclotrimerization of isocyanates, which forms the stable isocyanurate ring structure. acs.org Triglycidyl isocyanurate (TGIC) is an example of an epoxy resin agent used to create these permanent 3D networks through chemical cross-linking. specialchem.com Furthermore, linear polymers containing macrocyclic units from isocyanurate-based monomers in their main chain can be synthesized and subsequently used in cross-linking reactions, such as esterification, to form materials with high thermal resistance. scispace.com The rigidity of the cross-linked structure incorporated into these polymers plays a dominant role in their thermal properties. scispace.com The development of dynamic cross-linked networks (DCNs) allows for materials that are weldable and reprocessable, and various resins, including polyurethanes and polyacrylates, have been successfully modified into DCNs. mdpi.com

N-substituted isocyanurates can be copolymerized with a variety of other monomers to tailor the properties of the final material. The copolymerization of unsaturated polyesters with vinyl monomers is a common method for producing thermosetting resins. kompozit.org.trmdpi.com In this process, a short-chain polyester (B1180765) with polymerizable double bonds reacts with a vinyl monomer, such as styrene (B11656), to form a three-dimensional network. kompozit.org.tr

While direct copolymerization of tribenzyl isocyanurate is less common, related isocyanurate-containing monomers are used. For example, vinyl monomers derived from plant oils have been copolymerized with styrene and methyl methacrylate to create bio-based latexes. researchgate.net The inclusion of these bio-based fragments can plasticize the resulting polymer, improving flexibility and toughness. researchgate.net Similarly, copolymers of vinyl chloride and polymerizable polyesters, such as the vinyl ester of a polyester of 10-hydroxydecanoic acid, have been developed for applications like flexible films. google.com The interaction of unsaturated polyesters with various vinyl monomers, including vinyl acetate (B1210297) and methyl methacrylate, leads to the formation of cross-linked copolymers. mdpi.com

The properties of isocyanurate-based polymers make them suitable for use in demanding applications such as laminates, molding, and casting. Polyisocyanurate foam laminates are noted for their excellent resistance to distortion and volume change at high temperatures, making them particularly useful for roof deck insulation and other construction applications where temperature extremes are common. google.com Formulations containing isocyanurates offer broad utility in creating laminates. googleapis.com

In melt cast molding, isocyanurate compounds can be included in resin compositions, such as those for polyethylene (B3416737) terephthalate, to modify the properties of the final product. epo.org For casting applications, isocyanate/polyol resins are used as binders for granular materials to produce open-cell moldings that are permeable to water. google.com In these systems, a polyisocyanate and a polyol are mixed just before use, often with an excess of isocyanate, and cured to form the final molded product. google.com The catalyst and other aids in the casting resin are controlled to ensure the mixture has the correct flow properties at both room and elevated temperatures for proper mold filling and curing. google.com

The formation of the isocyanurate ring via the cyclotrimerization of isocyanate molecules is a crucial reaction in polyurethane (PU) chemistry, leading to polyisocyanurate (PIR) structures with outstanding thermal and mechanical properties. tue.nl This reaction is highly dependent on the catalyst used. tue.nl While the mechanisms for other isocyanate-based reactions like urethane and urea (B33335) formation are well-known, the cyclotrimerization mechanism is still under investigation and varies with the catalyst. tue.nl

Catalysts play a key role in controlling the kinetics and selectivity of isocyanate reactions, which in turn determines the final properties of the polymer. researchgate.net Catalysts for polyurethane reactions include tertiary amines and organometallic compounds. researchgate.netgoogle.com Recent developments have focused on creating delayed-action or latent catalysts that become active under specific conditions, such as elevated temperatures, allowing for better control over the polymerization process. researchgate.net For example, guanidines can react with isocyanates to form stable heterocyclic compounds that act as delayed-action catalysts for polyurethane synthesis. researchgate.net The choice of catalyst can also influence the dynamic behavior of the polyurethane network, tuning whether it undergoes associative or dissociative exchange mechanisms at high temperatures, which is important for creating reprocessable thermosets. rsc.org

Table 1: Comparison of Catalytic Effects in Polyurethane Systems

| Catalyst Type | General Function | Example | Key Characteristics |

|---|---|---|---|

| Tertiary Amines | Promote gelling and blowing reactions in PU foams. google.com | 1,4-diazabicyclooctane (DABCO) | Balances the reaction rates to form stable foam structures. google.com |

| Organotin Compounds | Effective for urethane formation (gelling). researchgate.net | Dibutyltin (B87310) dilaurate (DBTDL) | Can catalyze transcarbamoylation reactions for dynamic networks. rsc.org |

| Quaternary Ammonium (B1175870) Salts | Catalyze the trimerization of isocyanates to form isocyanurate rings. google.com | Tetramethylammonium acetate | Used in the production of polyisocyanurate foams with high thermal stability. google.com |

This table provides an overview of different catalyst types used in polyurethane chemistry and their general functions and characteristics based on available research.

A significant challenge in the photopolymerization of acrylate and methacrylate monomers is the volume shrinkage that occurs during the process, which can lead to internal stresses, micro-cracks, and loss of adhesion in the final material. vot.pl The incorporation of isocyanurate cores into acrylate monomers has been explored as a strategy to mitigate this issue. researchgate.netresearchgate.net

The amount of shrinkage is directly influenced by the concentration of reactive double bonds in the monomer system; a higher concentration generally leads to greater shrinkage. researchgate.net Therefore, reducing shrinkage can be achieved by increasing the ratio of oligomers to monomers in a formulation. researchgate.net The use of isocyanurate-containing acrylates provides a molecular design approach to creating photopolymerizable materials with low volume shrinkage, which is highly beneficial for applications such as dental composites and additive manufacturing. researchgate.netresearchgate.net

Table 2: Research Findings on Shrinkage Control in Isocyanurate-Containing Polymers

| Monomer System | Key Feature | Polymerization Method | Observation on Volume Change | Application Implication |

|---|---|---|---|---|

| Isocyanurate acrylate with benzyl (B1604629) bisurethane moieties | Designed for volume expansion. researchgate.net | Radical Photo-polymerization | Exhibits significant volume expansion, counteracting shrinkage in copolymers. researchgate.net | Restricts volume change in formulations, reducing internal stress. researchgate.net |

| Isocyanurate core-based diacrylate | Network formation. researchgate.net | Radical Photo-polymerization | Correlation found between volume change and polymer structure under various concentrations. researchgate.net | Advanced manufacturing and dental resins with low shrinkage. researchgate.net |

This table summarizes key research findings on how the molecular design of isocyanurate-containing and other specialized monomers can control volume shrinkage during photopolymerization.

Chemically Recyclable Polymer Systems Utilizing Isocyanurate Derivatives

The isocyanurate ring structure is a fundamental component in certain high-performance polymers, particularly in rigid polyisocyanurate (PUR-PIR) foams, which are known for their high thermal stability. rsc.orgresearchgate.net This stability arises from the trimerization of isocyanate monomers into the robust isocyanurate ring structure during polymerization. rsc.org While this cross-linking imparts excellent material properties, it also presents challenges for recycling.

Chemical recycling of these thermoset polymers is an area of active research, aiming to break down the polymer matrix into valuable chemical constituents. One of the primary goals of the chemical recycling of polyurethanes and polyisocyanurates is the recovery of the isocyanate monomers, which are highly reactive and valuable precursors. acs.org Methods such as hydrolysis, which uses water or steam, can depolymerize polyurethane wastes to yield polyols and amine intermediates. rsc.org

Recent advancements have focused on developing more efficient depolymerization techniques. For instance, a method using an organoboron halide Lewis acid has been reported to successfully depolymerize both thermoplastic and thermoset polyurethanes back into their constituent isocyanates under mild conditions (e.g., ~80 °C in toluene). acs.org This process avoids the use of harsh reagents and allows the recovered isocyanates to be used in the synthesis of second-generation polymers with properties comparable to the virgin materials. acs.org The development of such circular recycling pathways is crucial for improving the sustainability of polymer systems that rely on the durable isocyanurate linkage. acs.orgresearchgate.net

Agrochemical Intermediates and Derivatives

The triazine scaffold, of which isocyanurate is a key example, is of significant interest in agricultural chemistry. solubilityofthings.com Derivatives of isocyanuric acid are utilized in the synthesis of various agrochemicals, including herbicides and pesticides. solubilityofthings.comresearchgate.netgoogle.com Isocyanates, the precursors to isocyanurates, are recognized as important intermediates in the production of these agricultural products. google.commdpi.com

For example, 1,3,5-tris(2-hydroxyethyl) isocyanurate, a related derivative, is explicitly mentioned as a starting material for agrochemical synthesis. researchgate.net The general utility of isocyanates extends to the creation of hydroxamic acid derivatives, which are found in a number of commercial agrochemicals and pharmaceuticals. nih.govacs.org The synthesis of these complex molecules often relies on the versatile reactivity of the isocyanate group. google.com While direct large-scale application of this compound itself as an agrochemical intermediate is not widely documented, the established importance of the isocyanurate core and its precursors in the agrochemical industry highlights the potential of such structures in developing new crop protection agents. novopor.comtatvachintan.com

Nonlinear Optical (NLO) Properties and Materials

This compound has been identified as a promising material for applications in nonlinear optics (NLO). rsc.orgrsc.orgias.ac.in NLO materials are capable of altering the properties of light, such as its frequency or phase, and are essential for technologies like optical data storage, 3D imaging, and optical limiting. academie-sciences.frmdpi.com Organic molecules, in particular, are investigated for their potentially strong NLO responses. wikipedia.org

A key feature of this compound is its molecular and crystal structure, which gives rise to significant NLO behavior. rsc.orgrsc.org In the crystalline state, the molecule arranges into a trigonal network mediated by C–H···O hydrogen bonds. rsc.orgrsc.orgias.ac.in This specific non-centrosymmetric arrangement results in a structure with octupolar symmetry. rsc.orgresearchgate.net

Octupolar molecules possess distinct advantages for second-order NLO applications over more common dipolar molecules. rsc.org The unique symmetry of crystalline this compound leads to observable octupolar NLO behavior, making it a model compound for the engineering of molecular materials with specific NLO properties. rsc.orgrsc.orgfresnel.fr Research has also explored the third-order NLO properties of other isocyanurate derivatives, such as those featuring azobenzene (B91143) arms, which exhibit two-photon absorption (TPA), a third-order phenomenon. nih.gov The TPA cross-section maxima for a triazobenzene isocyanurate derivative with a nitro group (2-NO₂) was found to be around 120 GM. nih.gov

The isocyanurate scaffold has proven to be an effective core for designing advanced NLO materials, specifically fluorescent two-photon absorbers. nih.govanr.fr Two-photon absorption is a process where a molecule simultaneously absorbs two photons, leading to applications in 3D microfabrication and bio-imaging. academie-sciences.frnih.gov

Researchers have synthesized and characterized various triarylisocyanurates, demonstrating that modifying the peripheral arms attached to the isocyanurate core can significantly enhance their NLO properties. nih.gov For instance, attaching 2,7-fluorenyl or 9,10-anthracenyl groups to the core has produced octupolar derivatives that are highly fluorescent (fluorescence quantum yields ΦF ≥ 0.60) and possess large two-photon absorption cross-sections. nih.gov These chromophores are better two-photon absorbers than their 1,4-phenylene-based counterparts. nih.govresearchgate.net The strategic design of these molecules, guided by quantum chemical calculations, is crucial for developing new and efficient biphotonic fluorescent dyes. nih.govresearchgate.net

Table 1: Two-Photon Absorption (TPA) Properties of Isocyanurate-Based Chromophores

| Compound Description | Max. TPA Cross-Section (σ₂) | Wavelength (nm) | Reference |

|---|---|---|---|

| Fluorenyl group with 4-NPh₂ substituent (13) | ≥500 GM | 770 | nih.gov, researchgate.net |

| Anthracenyl group with 4-NPh₂ substituent (14) | ≥500 GM | 770 | nih.gov, researchgate.net |

| Triazobenzene derivative with NO₂ group (2-NO₂) | ~120 GM | Not specified | nih.gov |

(GM = Goeppert-Mayer unit; 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹)

This compound as a Building Block in Catalysis

While this compound is not typically used as a catalyst itself, its formation via the cyclotrimerization of isocyanates is a significant catalytic process. researchgate.netacs.org This reaction is fundamental to the production of polyisocyanurate foams and other materials. rsc.org The catalysis of isocyanate trimerization is an active area of research, with various metal complexes and other compounds being developed to control the reaction efficiently and selectively. researchgate.netlookchem.com

For example, an aluminum complex, [Al(Salpy)(OBn)], has been shown to be a highly effective and selective catalyst for the trimerization of a wide range of isocyanates, including alkyl, aryl, and allyl isocyanates, into their corresponding isocyanurates. researchgate.net This catalyst can achieve essentially quantitative conversion of phenyl isocyanate to N,N',N''-triphenyl isocyanurate. researchgate.net The development of such catalysts is crucial for industrial applications, including the synthesis of cross-linking agents for polymers. researchgate.net

Table 2: Catalytic Trimerization of Phenyl Isocyanate

| Catalyst | Equivalents of PhNCO | Temperature (°C) | Time (h) | Conversion | Reference |

|---|---|---|---|---|---|

| [Al(Salpy)(OBn)] (3) | 500 | 25 | 18 | Quantitative | researchgate.net |

| [Al(Salpy)(OBn)] (3) | 500 | 50 | 1 | Quantitative | researchgate.net |

The reaction mixture solidified, indicating essentially quantitative conversion to N,N',N''-triphenyl isocyanurate.

Molecular Platforms in Drug Design and Medicinal Chemistry Research (as scaffolds)

The isocyanurate structure and its precursors hold potential as scaffolds in medicinal chemistry and drug design. solubilityofthings.comnih.gov The synthesis of pharmaceuticals often involves the use of isocyanurate derivatives. researchgate.net The unique, rigid structure of the triazine ring can serve as a platform for the spatial arrangement of various functional groups to interact with biological targets. solubilityofthings.com

The true value in drug discovery often lies with the isocyanate intermediates used to form these structures. nih.gov The Curtius rearrangement, a classic organic reaction that converts carboxylic acids into isocyanates, is a powerful tool in the synthesis of a wide array of medicinal agents. nih.gov These in-situ generated isocyanates can be reacted further to produce amines, ureas, and urethanes—functional groups that are prevalent in many pharmaceuticals. nih.gov The tolerance of this reaction for diverse functional groups makes it a key step in the synthesis of complex molecules, including protease inhibitors and other bioactive compounds. nih.gov While this compound itself is not a drug, its core structure is part of a chemical space that is highly relevant to the discovery of new therapeutic agents. solubilityofthings.comnih.gov

Derivatives and Structural Modifications of Tribenzyl Isocyanurate

Synthesis of Substituted Tribenzyl Isocyanurate Analogues

The synthesis of substituted this compound analogues can be achieved through several strategic approaches. A primary method involves the cyclotrimerization of appropriately substituted benzyl (B1604629) isocyanates. This allows for the incorporation of functional groups onto the aromatic rings prior to the formation of the central isocyanurate structure.

One versatile strategy begins with pre-functionalized aryl reactants, such as tribromoaryl compounds, which are accessible from corresponding isocyanates. univ-rennes.fr These precursors can then undergo palladium-catalyzed cross-coupling reactions, like the Sonogashira coupling, to introduce a wide variety of substituents. univ-rennes.fr This method provides a pathway to π-extended derivatives with tailored electronic and optical properties. univ-rennes.frmdpi.com For instance, derivatives containing terminal alkynes can be synthesized, although deprotection steps must be carefully optimized to prevent the competitive opening of the isocyanurate ring. univ-rennes.fr

Another approach involves the direct modification of the isocyanurate ring system. An example is the synthesis of 1,3,5-tribenzyl-6,6-bis(dimethylamino)-1,3,5-triazinane-2,4-dione. researchgate.net This reaction demonstrates that the core structure can be directly functionalized to create novel analogues. Furthermore, azo-containing triphenyl isocyanurates have been synthesized from a tris-amino derivative, showcasing another route to functional materials. univ-rennes.fr

The table below summarizes various synthetic strategies for creating substituted isocyanurate analogues.

| Synthetic Strategy | Description | Example Precursors/Reagents | Resulting Analogue Type |

| Pre-functionalization & Cyclotrimerization | Synthesis and trimerization of substituted benzyl isocyanates. | Substituted anilines, Phosgene | Tribenzyl isocyanurates with functional groups on the benzyl rings. |

| Palladium-Catalyzed Cross-Coupling | Post-trimerization modification of a halogenated triaryl isocyanurate. univ-rennes.fr | Tribromoaryl isocyanurates, Alkynes, Boronic acids | π-extended systems, organometallic derivatives. univ-rennes.fr |

| Direct Ring Functionalization | Chemical modification of the heterocyclic isocyanurate core. | 1,3,5-Tribenzyl isocyanurate, Guanidines | 1,3,5-tribenzyl-6,6-bis(dimethylamino)-1,3,5-triazinane-2,4-dione. researchgate.net |

| Modification of Functional Groups | Conversion of existing substituents into new functional groups. univ-rennes.fr | Tris-amino derivative | Azo-containing triphenyl isocyanurates. univ-rennes.fr |

These methodologies enable the creation of a wide array of derivatives, including those with enhanced nonlinear optical (NLO) properties, which are of interest for applications in photonics and bio-imaging. univ-rennes.frmdpi.com

Ring-Opening Polymerization of Isocyanurate Derivatives

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where a cyclic monomer is opened by a reactive center to form a linear polymer. wikipedia.org This process is applicable to a wide variety of cyclic monomers, including lactones, epoxides, and certain nitrogen-containing heterocycles. wikipedia.orgrsc.org The primary driving force for ROP is the relief of ring strain inherent in the cyclic monomer; thus, the enthalpy change for the polymerization is typically negative. wikipedia.org ROP can proceed through cationic, anionic, or radical mechanisms, depending on the monomer and the initiator used. wikipedia.orgmdpi.com

The isocyanurate ring, being a heterocyclic system, can undergo ROP. The presence of heteroatoms within the ring facilitates nucleophilic or electrophilic attack, which can initiate the polymerization process. mdpi.com Anionic ring-opening polymerization (AROP) is a particularly relevant mechanism for N-heterocycles like lactams and, by extension, isocyanurates. mdpi.commdpi.com For example, the AROP of ε-caprolactam to produce Nylon 6 is a significant industrial process. mdpi.com

In some systems, isocyanate-functionalized polymers have been used as "macroactivators" to initiate the ROP of other monomers, such as ε-caprolactam, from the polymer backbone. mdpi.comresearchgate.net This is achieved by the reaction of the isocyanate groups with the lactam anion to form growing centers for the new polymer chain, effectively creating a graft copolymer. mdpi.com

While the general principles of ROP are well-established for many heterocyclic monomers, specific studies detailing the ring-opening polymerization of this compound itself are less common. However, the potential for isocyanurate derivatives to act as monomers in ROP schemes remains an area of interest for creating polymers with unique backbone structures. mdpi.comresearchgate.net The feasibility of such a polymerization would depend on the thermodynamic stability of the this compound ring relative to the corresponding linear polymer. mdpi.com

Thioisocyanurate Synthesis and Properties

Thioisocyanurates are structural analogues of isocyanurates where the three carbonyl oxygen atoms of the heterocyclic ring are replaced by sulfur atoms. univ-rennes.frmdpi.com These 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones can be synthesized directly from their corresponding isocyanurate precursors. mdpi.com

The most common synthetic method is a thionation reaction using a sulfurizing agent. univ-rennes.fr A general and effective procedure involves heating the 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trione with phosphorus pentasulfide (P₄S₁₀) and a facilitator like hexamethyldisiloxane (B120664) (HMDO) in a high-boiling solvent such as xylene. mdpi.com This protocol has been used to produce various triaryl thioisocyanurates in good to excellent yields (70–99%). mdpi.com While thioisocyanurates had been mentioned in earlier literature, detailed synthetic and characterization data were not widely available until more recently. univ-rennes.fr

The substitution of oxygen with the more polarizable sulfur atom has a significant impact on the electronic and optical properties of the molecule. mdpi.comnih.gov Key changes include:

Bathochromic Shift : The electronic absorption bands of thioisocyanurates are shifted to longer wavelengths (a red shift) compared to their isocyanurate counterparts. mdpi.comnih.govdntb.gov.uaardc.edu.au

Fluorescence Quenching : While many triarylisocyanurate derivatives can be highly fluorescent, the corresponding thioisocyanurates are typically non-emissive. mdpi.com This efficient quenching of fluorescence is believed to be caused by the presence of nearly forbidden excited states that promote non-radiative deactivation pathways. mdpi.com

The table below compares the photophysical properties of a representative extended isocyanurate and its thioisocyanurate analogue.

| Compound Type | Example Compound | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence |

| Isocyanurate | Extended isocyanurate 3 | 399 | 436 | Strongly Fluorescent mdpi.com |

| Thioisocyanurate | Thioisocyanurate analogue 5 | 452 | - | Non-emissive mdpi.com |

These modified properties make thioisocyanurates interesting candidates for different applications than their oxygenated parents, particularly in fields where energy transfer and quenching are desired. Furthermore, functionalized thioisocyanurates, such as bromo-derivatives, can serve as key precursors for further synthetic modifications via cross-coupling reactions. univ-rennes.frmdpi.com

Influence of Substituents on Molecular Properties and Reactivity

The introduction of substituents onto the benzyl rings of this compound profoundly influences the molecule's properties and chemical reactivity. rsc.org By strategically choosing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), one can fine-tune the electronic structure, solubility, and optical response of the final compound. rsc.orgmdpi.com

The electronic nature of the substituent directly affects the electron density of the entire molecule. rsc.org This has a direct consequence on the reactivity of the isocyanate precursors during the synthesis of the isocyanurate ring. For example, studies on the reaction between phenols and isocyanates have shown that electron-withdrawing substituents on the phenol (B47542) increase the reaction rate. researchgate.netscientific.net Similarly, the reactivity of aromatic isocyanates is influenced by the substituents on the aromatic ring. acs.org

The molecular properties of the final this compound derivative are also heavily dependent on the substituents.

Optical Properties : Substituents are a key tool for tuning the linear and nonlinear optical properties. mdpi.com For instance, attaching strongly electron-rich terminal groups to π-extended triarylisocyanurates can lead to highly fluorescent compounds. mdpi.com The position of substituents is also critical; for example, nitrogen atoms positioned ortho to a substituent can significantly enhance its electron-donating character. rsc.org The introduction of different substituents can shift the maximum absorption wavelength (λmax) and alter the transition dipole moments. mdpi.comnih.gov

Solubility : The nature of the substituents can affect intermolecular interactions and, consequently, the solubility of the compound in various solvents. nih.gov

Dipole Moments and NLO Properties : Symmetrically substituted triarylisocyanurates are octupolar molecules, a structural motif that can lead to enhanced nonlinear optical (NLO) properties like two-photon absorption. univ-rennes.fr The addition of both electron-donating and electron-withdrawing substituents can significantly alter the static dipole moment differences, which is a key parameter in engineering molecules with desired NLO activity. mdpi.com

The following table summarizes the general effects of different substituent types on the properties of isocyanurate derivatives.

| Substituent Type | Effect on Electron Density | Influence on Reactivity | Impact on Optical Properties |

| Electron-Donating (e.g., -NH₂, -OCH₃) | Increases electron density on the aromatic rings and core. rsc.org | May alter the rate of cyclotrimerization from isocyanate precursors. | Can lead to red-shifted absorption and enhanced fluorescence, especially in extended systems. mdpi.com |

| Electron-Withdrawing (e.g., -NO₂, -CN, -Br) | Decreases electron density on the aromatic rings and core. rsc.org | Generally increases the reactivity of isocyanate precursors. researchgate.netscientific.net | Can be used to tune absorption spectra and engineer molecules for NLO applications. mdpi.com |

Crystal Engineering and Supramolecular Chemistry of Tribenzyl Isocyanurate

Hydrogen Bonding Networks in Solid-State Structures

In the crystalline form of Tribenzyl Isocyanurate, the primary organizing force is not the conventional strong hydrogen bonds (like O-H···O or N-H···O), but rather a network of weaker C-H···O hydrogen bonds. Research has revealed that the crystal structure is mediated by these specific interactions, which link the molecules into a well-defined, trigonal network.

Supramolecular Assembly and Packing Motifs

The supramolecular assembly of this compound is a direct consequence of the C-H···O hydrogen bonding network. The molecules arrange themselves in a trigonal pattern, which is a recurring motif throughout the crystal lattice. This specific arrangement is not accidental; it is a directed assembly guided by the geometry of the molecule and the directionality of the hydrogen bonds.

The "propeller-like" shape of the this compound molecule, with its central isocyanurate ring and three radiating benzyl (B1604629) arms, is crucial to the formation of this network. The trigonal symmetry of the molecule is translated to the supramolecular level, resulting in a non-centrosymmetric crystal structure. This lack of a center of inversion in the crystal packing is a key requirement for certain material properties, as discussed in the following section. The packing motif can be described as an open, networked structure, rather than a densely packed one, with the intermolecular hydrogen bonds defining the repeating pattern.

Rational Design of Crystalline Materials for Specific Functions

The specific supramolecular assembly of this compound serves as an excellent case study in the rational design of crystalline materials for specific functions, particularly in the realm of non-linear optics (NLO). The design principle hinges on creating a non-centrosymmetric crystal lattice, a prerequisite for second-order NLO properties.

This approach demonstrates how an understanding of weak intermolecular interactions can be utilized to control crystal packing and, consequently, to engineer materials with targeted physical properties. The resulting trigonal network structure of this compound is directly responsible for its octupolar NLO behavior, making it a functional material designed from the molecular level up.

Future Research Directions and Emerging Trends

Novel Synthetic Strategies for Isocyanurate Architectures

The synthesis of isocyanurate rings is a cornerstone of isocyanate chemistry, and ongoing research is focused on developing more efficient, selective, and sustainable methods. While the traditional cyclotrimerization of isocyanates remains a primary route, novel strategies are emerging to create more complex and tailored isocyanurate architectures.

One promising area is the use of microwave-assisted synthesis (MAS) . This technique can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating. beilstein-journals.orgrsc.orgmdpi.commdpi.com For isocyanurate synthesis, MAS offers a pathway to energy-saving, and potentially solvent-free, production methods. rsc.orgresearchgate.net The application of microwave energy in a continuous flow process is also being explored to enhance efficiency and safety for non-isocyanate polyurethane (NIPU) synthesis, a related field. mdpi.com

Flow chemistry represents another significant advancement, offering enhanced safety, scalability, and control over reaction conditions. google.comchemrxiv.orgrsc.orgvapourtec.comresearchgate.net For isocyanate synthesis, which can involve hazardous intermediates, continuous flow processes minimize the accumulation of reactive species, thereby improving reaction safety. google.comchemrxiv.org This methodology has been successfully applied to the synthesis of various isocyanates and could be adapted for the continuous production of tribenzyl isocyanurate, allowing for precise control over the cyclotrimerization step.

Furthermore, cycloaddition reactions are being explored as alternative routes to construct the isocyanurate core and other heterocyclic systems. nih.govresearchgate.netrsc.orgsemanticscholar.orgresearchgate.net Research into [3+2] and [4+1] cycloaddition reactions involving isocyanates or their precursors opens up possibilities for creating novel isocyanurate derivatives with diverse functionalities. researchgate.netrsc.orgsemanticscholar.org These methods offer alternative synthetic pathways that may provide access to isocyanurate architectures not easily accessible through traditional trimerization.

| Synthetic Strategy | Key Advantages | Potential Relevance for this compound |

| Microwave-Assisted Synthesis (MAS) | Reduced reaction times, improved yields, energy efficiency. beilstein-journals.orgrsc.orgmdpi.commdpi.com | Faster and more energy-efficient synthesis from benzyl (B1604629) isocyanate. |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control. google.comchemrxiv.orgrsc.orgvapourtec.comresearchgate.net | Safer and more controlled large-scale production. |

| Novel Cycloaddition Reactions | Access to diverse and complex heterocyclic structures. nih.govresearchgate.netrsc.orgsemanticscholar.orgresearchgate.net | Potential for creating novel this compound derivatives. |

Advanced Characterization Techniques for Complex Isocyanurate Systems